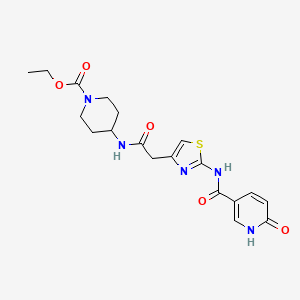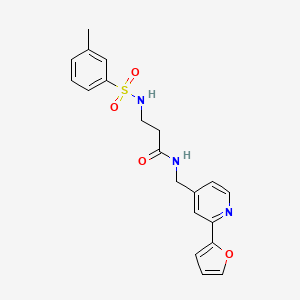![molecular formula C20H17FN2O3S B2624668 1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one CAS No. 933204-12-7](/img/structure/B2624668.png)
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as EF-24 and is a derivative of curcumin, which is a natural compound found in turmeric. EF-24 has been shown to possess potent anti-cancer, anti-inflammatory, and antioxidant properties. In
Mecanismo De Acción
The mechanism of action of EF-24 is not fully understood. However, studies have suggested that EF-24 may inhibit the NF-κB pathway, which is a signaling pathway that regulates inflammation and cell survival. EF-24 may also activate the Nrf2 pathway, which is a signaling pathway that regulates antioxidant responses.
Biochemical and Physiological Effects
EF-24 has been shown to possess potent anti-cancer properties in vitro and in vivo. EF-24 can induce apoptosis in cancer cells by activating the caspase pathway. EF-24 has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, EF-24 has been shown to possess antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EF-24 in lab experiments is its potent anti-cancer properties. EF-24 can induce apoptosis in cancer cells at low concentrations, making it a promising candidate for cancer therapy. Additionally, EF-24 has been shown to possess anti-inflammatory and antioxidant properties, which can be beneficial in various disease models.
One of the limitations of using EF-24 in lab experiments is its poor solubility in water. EF-24 is soluble in DMSO, which can be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of EF-24 in lab experiments.
Direcciones Futuras
EF-24 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some of the future directions for EF-24 research include:
1. Investigating the potential of EF-24 as a cancer therapy in clinical trials.
2. Exploring the mechanism of action of EF-24 in cancer cells.
3. Investigating the potential of EF-24 as an anti-inflammatory and antioxidant therapy in various disease models.
4. Developing new formulations of EF-24 to improve its solubility and bioavailability.
5. Investigating the potential of EF-24 in combination with other drugs for cancer therapy.
Conclusion
In conclusion, EF-24 is a promising compound that possesses potent anti-cancer, anti-inflammatory, and antioxidant properties. The synthesis of EF-24 involves the reaction of curcumin with 4-ethylphenol and 4-fluorobenzaldehyde in the presence of a thiol reagent. EF-24 has been extensively studied for its potential therapeutic properties, and further research is needed to determine its potential applications. EF-24 has advantages and limitations for lab experiments, and future directions for research include investigating its potential as a cancer therapy and exploring its mechanism of action in various disease models.
Métodos De Síntesis
The synthesis of EF-24 involves the reaction of curcumin with 4-ethylphenol and 4-fluorobenzaldehyde in the presence of a thiol reagent. This reaction results in the formation of EF-24, which is a yellow crystalline powder.
Aplicaciones Científicas De Investigación
EF-24 has been extensively studied for its potential therapeutic properties. In vitro studies have shown that EF-24 possesses potent anti-cancer properties and can induce apoptosis in cancer cells. EF-24 has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, EF-24 has been shown to possess antioxidant properties and can protect cells from oxidative stress.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-2-26-17-9-7-16(8-10-17)23-12-11-22-19(20(23)25)27-13-18(24)14-3-5-15(21)6-4-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPPYIOQWWKJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

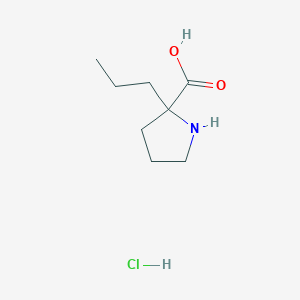
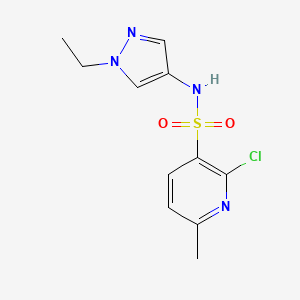
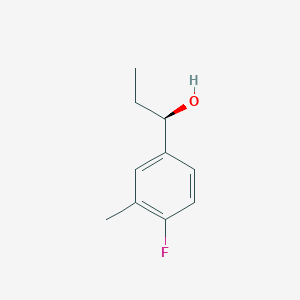
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)
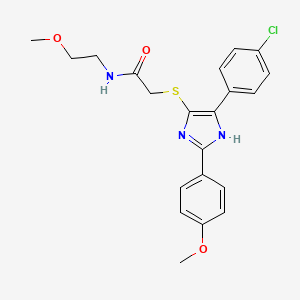
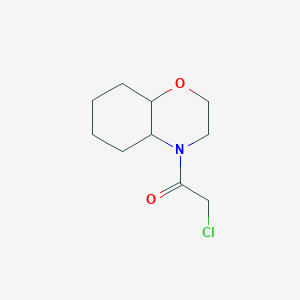
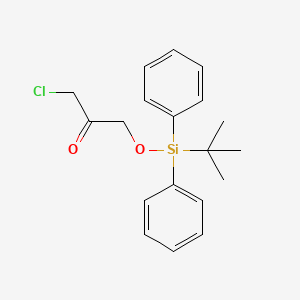
![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)
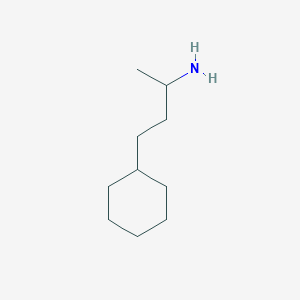
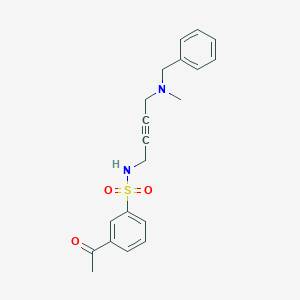
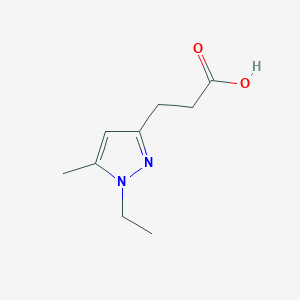
![4-[[6-bromo-4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2624604.png)
